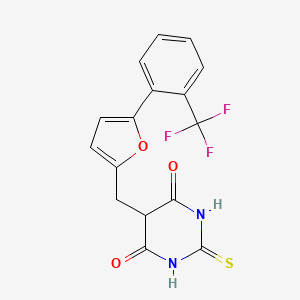

Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione

Beschreibung

Eigenschaften

CAS-Nummer |

959343-20-5 |

|---|---|

Molekularformel |

C16H11F3N2O3S |

Molekulargewicht |

368.3 g/mol |

IUPAC-Name |

2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-4-2-1-3-9(11)12-6-5-8(24-12)7-10-13(22)20-15(25)21-14(10)23/h1-6,10H,7H2,(H2,20,21,22,23,25) |

InChI-Schlüssel |

DNZPLHRZXUJATK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |

Andere CAS-Nummern |

959343-20-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: Barbitursäure-Derivate unterliegen verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden oft verwendet, um die chemische Struktur zu modifizieren und die pharmakologischen Eigenschaften der Derivate zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen von Barbitursäure-Derivaten verwendet werden, umfassen Alkylhalogenide zur Alkylierung, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Reduktionsmittel wie Natriumborhydrid zur Reduktion. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Alkylierung von Barbitursäure verschiedene alkylsubstituierte Derivate erzeugen, während die Oxidation zur Bildung komplexerer Strukturen mit verbesserter biologischer Aktivität führen kann.

Wissenschaftliche Forschungsanwendungen

Barbitursäure-Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie werden sie als Bausteine für die Synthese komplexerer Moleküle verwendet. In Biologie und Medizin werden diese Derivate auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich ihrer Verwendung als Antikonvulsiva, Sedativa und Anästhetika. Darüber hinaus werden Barbitursäure-Derivate bei der Entwicklung von organischen Sensoren und in der Materialwissenschaft eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Barbitursäure-Derivaten beinhaltet ihre Wechselwirkung mit dem zentralen Nervensystem. Diese Verbindungen wirken als positive allosterische Modulatoren und bei höheren Dosen als Agonisten von Gamma-Aminobuttersäure (GABA)-Rezeptoren. Durch Verstärkung der inhibitorischen Wirkungen von GABA erzeugen Barbitursäure-Derivate sedative und hypnotische Wirkungen. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von Ionenkanälen und Neurotransmitterfreisetzung.

Analyse Chemischer Reaktionen

Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the chemical structure and enhance the pharmacological properties of the derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of barbituric acid derivatives include alkyl halides for alkylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of barbituric acid can produce various alkyl-substituted derivatives, while oxidation can lead to the formation of more complex structures with enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Barbituric acid derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, these derivatives are studied for their potential therapeutic effects, including their use as anticonvulsants, sedatives, and anesthetics . Additionally, barbituric acid derivatives are used in the development of organic sensors and materials science .

Wirkmechanismus

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as positive allosteric modulators and, at higher doses, as agonists of gamma-aminobutyric acid (GABA) receptors . By enhancing the inhibitory effects of GABA, barbituric acid derivatives produce sedative and hypnotic effects . The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Comparative Findings

Electronic Effects of Substituents

- Nitro Group (Compound ): The -NO₂ group in the nitrophenyl analog increases susceptibility to nucleophilic attacks, making it more reactive in coupling reactions compared to the -CF₃ derivative.

- Diethylamino Group (Compound ): The -N(Et)₂ substituent improves aqueous solubility due to its basic nature, contrasting with the hydrophobic -CF₃ group in the target compound.

Heterocyclic Ring Variations

- Furan vs. Thiophene : The target compound’s furan ring (oxygen-based) offers lower electron density than the thiophene (sulfur-based) in Compound , affecting redox behavior and binding affinity in biological systems.

- Phenyl vs. Piperidinyl Substituents : Piperidinyl-containing analogs (e.g., ) introduce nitrogen-based basicity, which may enhance interactions with biological targets compared to the aromatic 2-(trifluoromethyl)phenyl group.

Biologische Aktivität

Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione, also known by its DrugBank ID DB01496, is a small molecule with potential therapeutic applications. This compound has garnered interest due to its unique structural features and biological properties. This article aims to provide an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 368.33 g/mol

- IUPAC Name : 2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-diazinane-4,6-dione

The compound features a pyrimidinedione core structure substituted with a trifluoromethylphenyl group and a furan moiety, contributing to its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with various biological targets. Notably, it has been shown to influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example:

- Case Study : In vitro tests demonstrated significant antibacterial activity against various strains of bacteria, outperforming some standard antibiotics in specific assays. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 32 μg/mL.

Anticancer Potential

Research has explored the anticancer effects of this compound:

- Mechanism : The compound has shown potential in inhibiting tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation |

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a moderate safety profile:

- Acute Toxicity : The LD50 value in rat models was determined to be approximately 2500 mg/kg, suggesting low acute toxicity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes rapid metabolism with a half-life of approximately 1 hour. Bioavailability studies indicate limited absorption when administered orally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.